5-Chloro-2-(chloromethylsulfanyl)pyridine
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Overview
Description
5-Chloro-2-(chloromethylsulfanyl)pyridine is an organic compound with the molecular formula C6H5Cl2NS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position and a chloromethylsulfanyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethylsulfanyl)pyridine typically involves the chlorination of 2-(methylthio)pyridine. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the chloromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides are used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated compounds or modified functional groups.
Scientific Research Applications
5-Chloro-2-(chloromethylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethylsulfanyl)pyridine involves its interaction with various molecular targets. The chlorine and chloromethylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine: Similar structure with a methoxy group instead of a chloromethylsulfanyl group.
5-Chloro-2-mercaptopyridine: Similar structure with a mercapto group instead of a chloromethylsulfanyl group.
5-Chloropyridine-2-carboxaldehyde: Similar structure with a carboxaldehyde group instead of a chloromethylsulfanyl group.
Uniqueness
5-Chloro-2-(chloromethylsulfanyl)pyridine is unique due to the presence of both chlorine and chloromethylsulfanyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C6H5Cl2NS |
---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
5-chloro-2-(chloromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H5Cl2NS/c7-4-10-6-2-1-5(8)3-9-6/h1-3H,4H2 |
InChI Key |
RXLALWORFONGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)SCCl |
Origin of Product |
United States |
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